1-Boc-piperidine-4-boronic acid

Vue d'ensemble

Description

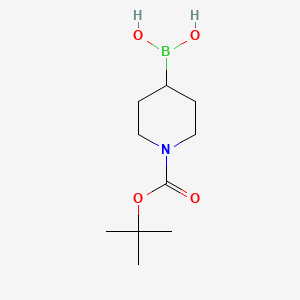

1-Boc-piperidine-4-boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-piperidine-4-boronic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using tert-butyl chloroformate in the presence of a base such as triethylamine.

Boronic Acid Formation: The boronic acid moiety is introduced through the reaction of the Boc-protected piperidine with a boronic acid derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1-Boc-piperidine-4-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry

1-Boc-piperidine-4-boronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives that are essential in pharmaceutical and agrochemical development. The boronic acid moiety is particularly useful for constructing carbon-carbon bonds through cross-coupling reactions, such as Suzuki-Miyaura coupling.

Case Study:

A study demonstrated the effectiveness of this compound in synthesizing novel indole derivatives, which have potential applications as pharmaceuticals targeting neurological disorders .

Drug Development

The compound plays a pivotal role in medicinal chemistry, especially in designing new drug candidates. Its piperidine structure is known for enhancing the pharmacological profile of compounds targeting neurological and psychiatric disorders.

Key Findings:

- Antiviral Activity: Research has shown that derivatives of this compound exhibit significant antiviral properties against HIV by inhibiting the p24 capsid protein .

- Anticancer Potential: Boronic acid derivatives have been explored as proteasome inhibitors, with some showing promising results in inhibiting cancer cell growth .

Catalysis

In catalysis, this compound is employed to enhance reaction efficiency and selectivity. Its ability to participate in various catalytic processes makes it vital for producing high-purity chemicals.

Applications:

- Used in palladium-catalyzed coupling reactions to form complex organic frameworks.

- Acts as a ligand in asymmetric synthesis, improving yields and selectivity .

Material Science

The unique properties of this compound make it suitable for developing advanced materials. This includes applications in creating polymers and nanomaterials used in electronics and coatings.

Research Insights:

Studies indicate that incorporating boronic acids into polymer matrices can enhance their mechanical and thermal properties, making them suitable for high-performance applications .

Bioconjugation

The boronic acid functionality allows for specific interactions with biomolecules, facilitating targeted therapies and diagnostic tools in biomedicine. This property is particularly useful in developing biosensors and drug delivery systems.

Example Applications:

- Development of boron-based sensors for detecting glucose levels.

- Use in targeted cancer therapies where boronic acids selectively bind to tumor markers .

Data Table: Applications Overview

| Application Area | Description | Notable Findings |

|---|---|---|

| Synthetic Chemistry | Building block for complex organic molecules | Effective in synthesizing indole derivatives |

| Drug Development | Design of new drug candidates targeting neurological disorders | Antiviral activity against HIV |

| Catalysis | Enhances reaction efficiency and selectivity | Used in palladium-catalyzed reactions |

| Material Science | Development of advanced materials | Improved mechanical properties in polymers |

| Bioconjugation | Interactions with biomolecules for targeted therapies | Development of glucose sensors |

Mécanisme D'action

The mechanism of action of 1-Boc-piperidine-4-boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of stable complexes. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, preventing their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-ylboronic acid

- N-Boc-1H-pyrazole-4-boronic acid

Uniqueness

1-Boc-piperidine-4-boronic acid is unique due to its combination of a piperidine ring and a boronic acid moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry. Its ability to form reversible covalent bonds with nucleophiles sets it apart from other boronic acid derivatives .

Activité Biologique

1-Boc-piperidine-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development and enzyme inhibition studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound comprises a piperidine ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protecting group. The presence of the boron atom allows for unique interactions with biological molecules, particularly in the context of enzyme inhibition and protein-ligand interactions.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, which are present in many biomolecules. This interaction can inhibit enzymes that rely on these diol structures for their activity, thereby modulating various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases and other enzymes through the formation of stable complexes with their active sites.

- Protein-Ligand Interactions : The boronic acid moiety enhances binding affinity to proteins, making it a useful scaffold for drug design.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

Anticancer Activity

Studies have indicated that boronic acids can exhibit selective toxicity towards cancer cells. For instance, the replacement of carboxylic acid groups with boronic acids has been linked to increased cytotoxicity against breast cancer cell lines .

Antibacterial Properties

Boronic acids have also shown antibacterial activities, making them candidates for developing new antibiotics. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes that are crucial for cell wall synthesis .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study examining the enzyme inhibition potential of various boronic acids, this compound was found to effectively inhibit proteases involved in cancer progression. The study highlighted its potential as a therapeutic agent in combination therapies for cancer treatment .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex organic molecules that can be further developed into pharmaceuticals .

Propriétés

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h8,14-15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMECCEOFWNIQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCN(CC1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677398 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251537-39-9 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.